5-HT4 antagonist 1
Overview
Description
5-HT4 antagonist 1 is a compound known for its role as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This receptor is part of the serotonin receptor family, which is involved in various physiological processes, including modulation of neurotransmitter release, gastrointestinal motility, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT4 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the compound’s affinity and selectivity for the 5-HT4 receptor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving:
Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-HT4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation agents like thionyl chloride or nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
5-HT4 antagonist 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of serotonin receptors.
Biology: Helps in understanding the role of 5-HT4 receptors in cellular signaling and neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT4 receptor.
Mechanism of Action
5-HT4 antagonist 1 exerts its effects by binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This inhibition prevents the receptor from activating downstream signaling pathways, which can modulate various physiological responses. The molecular targets include G protein-coupled receptors that influence cyclic adenosine monophosphate (cAMP) production and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Mosapride: A 5-HT4 receptor agonist with additional 5-HT3 antagonist activity.
Metoclopramide: Another 5-HT4 receptor agonist used primarily as an antiemetic.
Renzapride: A dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist.
Uniqueness of 5-HT4 Antagonist 1
This compound is unique due to its high selectivity and potency as a 5-HT4 receptor antagonist. Unlike some similar compounds, it does not exhibit significant activity at other serotonin receptor subtypes, making it a valuable tool for studying the specific functions of the 5-HT4 receptor .
Properties
IUPAC Name |
N-[[1-[3-(4-methylpiperazin-1-yl)sulfonylpropyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O5S/c1-25-11-13-27(14-12-25)33(29,30)17-3-8-26-9-6-19(7-10-26)18-24-23(28)20-4-2-5-21-22(20)32-16-15-31-21/h2,4-5,19H,3,6-18H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZCLHKLUWDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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